Tyadfiasgrtgrrnai-nh2

PKA inhibition Kinase assay Peptide inhibitor

PKI (6–22) amide (CAS 121932-06-7) is the shortest PKI peptide retaining potent PKA inhibition (Ki 1.7 nM). Critically, it is a competitive inhibitor binding the PKA substrate site—not the ATP pocket—unlike small molecules H-89 or KT5720. Its cell impermeability makes it ideal for controlled intracellular delivery (microinjection/electroporation) and as a rigorous negative control for cell-permeable inhibitors. High structural specificity: Phe10→Ala substitution causes 270-fold potency loss. Do not substitute without validation. Validated for PKA activity assays, phosphorylation studies, enzymatic characterization, and opioid tolerance reversal. ≥97% purity.

Molecular Formula C80H130N28O24
Molecular Weight 1868.1 g/mol
CAS No. 121932-06-7
Cat. No. B549429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyadfiasgrtgrrnai-nh2
CAS121932-06-7
SynonymsPKI (6-22) amide
Molecular FormulaC80H130N28O24
Molecular Weight1868.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C80H130N28O24/c1-10-37(3)60(63(83)118)106-66(121)41(7)96-72(127)52(32-55(81)113)103-69(124)49(22-17-29-92-80(88)89)100-68(123)47(20-15-27-90-78(84)85)98-57(115)35-94-76(131)62(43(9)111)108-70(125)48(21-16-28-91-79(86)87)99-56(114)34-93-67(122)54(36-109)105-65(120)40(6)97-77(132)61(38(4)11-2)107-74(129)51(30-44-18-13-12-14-19-44)102-73(128)53(33-58(116)117)101-64(119)39(5)95-71(126)50(104-75(130)59(82)42(8)110)31-45-23-25-46(112)26-24-45/h12-14,18-19,23-26,37-43,47-54,59-62,109-112H,10-11,15-17,20-22,27-36,82H2,1-9H3,(H2,81,113)(H2,83,118)(H,93,122)(H,94,131)(H,95,126)(H,96,127)(H,97,132)(H,98,115)(H,99,114)(H,100,123)(H,101,119)(H,102,128)(H,103,124)(H,104,130)(H,105,120)(H,106,121)(H,107,129)(H,108,125)(H,116,117)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t37-,38-,39-,40-,41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1
InChIKeyVAKHFAFLRUNHLQ-PEBJKXEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solid
Storage-20°C

TYADFIASGRTGRRNAI-NH2 (PKI (6-22) Amide): Definitive Structural and Functional Baseline for Procurement


The compound, sequence TYADFIASGRTGRRNAI-NH2 (CAS 121932-06-7), is a 17-amino acid synthetic peptide inhibitor of cAMP-dependent protein kinase A (PKA). It is the amidated fragment corresponding to residues 6-22 of the endogenous heat-stable PKA inhibitor protein (PKIα), with a molecular formula of C80H130N28O24 and a molecular weight of 1868.06 g/mol [1]. It is the shortest synthetic PKI peptide that retains high potency for PKA inhibition [2].

TYADFIASGRTGRRNAI-NH2: Why PKA Inhibitor Substitution Is Not Possible


PKA inhibitors cannot be considered a generic class for substitution. PKI (6-22) amide differs from other PKA inhibitors, including other PKI fragments (e.g., PKI 5-24) and small molecules (e.g., H-89, KT5720), in critical ways. It is a competitive inhibitor that binds to the PKA substrate site, not the ATP-binding pocket [1]. It does not compete with ATP . Unlike small molecule inhibitors, its potency can be severely impacted by specific amino acid substitutions (e.g., Phe10 to Ala results in a 270-fold loss in potency), demonstrating high structural specificity [2]. Furthermore, it is cell-impermeable, unlike lipidated variants (e.g., myristoylated PKI) [3]. Therefore, substituting a different PKA inhibitor without validation will likely lead to significantly different experimental outcomes.

TYADFIASGRTGRRNAI-NH2: Quantitative Differentiation and Evidence Guide


Potency Compared to Full-Length PKIα and PKI(5-24) TFA

TYADFIASGRTGRRNAI-NH2 (PKI (6-22) amide) is among the most potent PKA inhibitors available, with a reported Ki of 1.7 nM . This is a slightly lower Ki (indicating higher potency) than the related PKI(5-24) TFA peptide, which has a reported Ki of 2.3 nM . While both peptides show sub-nanomolar to low-nanomolar potency, PKI (6-22) amide is also equipotent with the full-length endogenous PKIα protein in inhibiting PKA activity (IC50 values in the sub-nanomolar range) [1].

PKA inhibition Kinase assay Peptide inhibitor

Critical Structural Determinants: Impact of Phenylalanine-10 Substitutions

The potency of PKI (6-22) amide is highly sensitive to structural modifications, particularly at the Phe10 residue. Substitution of Phe10 with alanine (Ala10) results in a 270-fold decrease in inhibitory potency compared to the parent peptide [1]. In contrast, a more conservative substitution with leucine (Leu10) results in a 33-fold loss in activity [1]. This demonstrates that the specific aromatic and hydrophobic interactions of Phe10 are essential for high-affinity binding. Substitution with a larger aromatic group, like 1'-naphthylalanine (1'-Nal10), can even increase potency by 4-fold [1].

Structure-activity relationship Peptide analog PKA inhibition

Kinase Selectivity Profile: Cross-Reactivity with PKC and CaMK1

While a potent PKA inhibitor, PKI (6-22) amide is not entirely selective. At high concentrations, both PKI (6-22) amide and full-length PKIα were found to facilitate the activation of multiple protein kinase C (PKC) isoforms [1]. Additionally, at high concentrations, PKI (6-22) amide can inhibit calcium/calmodulin-dependent protein kinase I (CaMK1) [2]. These effects occur at much higher concentrations than those needed for PKA inhibition.

Kinase selectivity Off-target activity PKA signaling

Cell Permeability: Inherent Inability for Passive Diffusion

PKI (6-22) amide is a 17-amino acid peptide and is not cell-permeable . This is a critical differentiator from lipidated PKA inhibitors like myristoylated PKI (e.g., Myr-PKI) or stearated PKI (e.g., S-PKIα 5-24), which can passively diffuse across the plasma membrane [1]. For example, stearated PKIα 5-24 significantly inhibited the progesterone-initiated acrosome reaction at 10 µM, while the non-stearated version had no significant effect even at 100 µM [1].

Cell permeability Peptide delivery In vitro assay

TYADFIASGRTGRRNAI-NH2: Evidence-Based Research and Industrial Application Scenarios


Use in In Vitro Biochemical Assays Requiring High Potency PKA Inhibition

This is the primary application scenario for PKI (6-22) amide. Its low Ki of 1.7 nM makes it ideal for experiments where complete and potent PKA inhibition is required in a cell-free system. This includes PKA activity assays, phosphorylation studies, and enzymatic characterizations. Its well-defined potency and reversible (product does not compete with ATP ) nature allow for precise control of PKA activity.

Use in Cellular Assays Requiring PKA Inhibition via Microinjection or Electroporation

Because PKI (6-22) amide is cell-impermeable , it is a valuable tool for experiments where precise intracellular delivery is required. Researchers can use techniques like microinjection, electroporation, or other physical methods to introduce the peptide directly into the cytoplasm. This allows for the study of PKA's role in cellular processes without the confounding effects of membrane-permeable small molecule inhibitors or the need for lipidated peptides, providing a more controlled experimental system [1].

Use as a Control or Comparative Tool Against Cell-Permeable PKA Inhibitors

PKI (6-22) amide serves as an excellent negative control for cell-permeable PKA inhibitors (e.g., myristoylated PKI) or small molecule inhibitors (e.g., H-89). By comparing the effects of extracellularly applied inhibitors with those of the cell-impermeable PKI (6-22) amide, researchers can distinguish between intracellular and extracellular PKA-dependent effects, thereby increasing the rigor of their experimental conclusions [2].

Application in Studies of Morphine Tolerance and Analgesia

Published research has demonstrated that PKI (6-22) amide can significantly reverse low-level morphine antinociceptive tolerance in mice [3]. This makes it a specific research tool for investigating the role of PKA signaling pathways in opioid tolerance, providing a mechanistic probe for neuroscience and pharmacology studies in this area.

Technical Documentation Hub

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